Product packaging for Wyosine triacetate(Cat. No.:)

Wyosine triacetate

Número de catálogo: B12300339
Peso molecular: 461.4 g/mol
Clave InChI: PUYTUMJVWYVLSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Product Overview Wyosine triacetate is a biochemical reagent with the CAS Number 68768-34-3 and a molecular formula of C20H23N5O8 . It is the triacetylated derivative of wyosine, a naturally occurring, tricyclic modified nucleoside found in the anticodon loop of eukaryotic and archaeal tRNAPhe . This modification is part of the Y-nucleoside family, which is characterized by a complex imidazo[1,2-a]purine core structure and is known for its strong fluorescence properties . Research Significance In its natural form, wyosine and its derivatives are crucial for maintaining translational fidelity by preventing ribosomal frameshifting during protein synthesis . The hypermodified nucleoside is located at position 37, adjacent to the anticodon in tRNAPhe, where it plays a critical role in ensuring reading-frame maintenance . The biosynthesis of wyosine is a multi-step pathway that begins with a guanosine residue and involves several enzymatic reactions, including the action of radical-SAM enzymes . The discovery of its biosynthetic pathway in the mitochondria of certain protists highlights its fundamental biological importance . As a protected derivative, this compound has been utilized in chemical, kinetic, and spectroscopic studies to understand the structure and reactivity of this unique class of nucleosides . Usage and Handling This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N5O8 B12300339 Wyosine triacetate

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H23N5O8

Peso molecular

461.4 g/mol

Nombre IUPAC

[3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C20H23N5O8/c1-9-6-24-18(29)14-17(23(5)20(24)22-9)25(8-21-14)19-16(32-12(4)28)15(31-11(3)27)13(33-19)7-30-10(2)26/h6,8,13,15-16,19H,7H2,1-5H3

Clave InChI

PUYTUMJVWYVLSJ-UHFFFAOYSA-N

SMILES canónico

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C

Origen del producto

United States

Synthetic Methodologies and Chemical Derivatization of Wyosine Triacetate

De Novo Synthetic Routes to Wyosine (B1684185) Triacetate

De novo synthesis aims to construct the tricyclic wyosine core from simpler, more readily available precursors. These routes are often characterized by numerous steps, including protection, activation, cyclization, and deprotection sequences.

One of the foundational chemical synthesis routes to wyosine begins with its biogenetic precursor, guanosine (B1672433). This laborious pathway involves the initial transformation of guanosine into a key intermediate, 3-methylguanosine. The synthesis of 3-methylguanosine itself is not trivial and cannot be achieved by direct methylation of guanosine, which tends to occur at other positions.

Following the formation of 3-methylguanosine, a subsequent ring-closure reaction is required to form the third (imidazole) ring, yielding the tricyclic core of wyosine, known as 4-desmethylwyosine (or imG-14). This multi-step process, starting from a precursor like inosine (B1671953) and proceeding through 3-methylguanosine, is complex and often suffers from very low efficiency. libretexts.org The entire sequence can involve ten or more steps, including protection of the ribose hydroxyl groups (often as acetates), the cyclization reaction using reagents like chloroacetaldehyde (B151913) or bromoacetone, and subsequent purification. libretexts.org The final step in this de novo approach is the selective methylation of the 4-desmethylwyosine intermediate to introduce the methyl group at the N4 position, yielding wyosine.

To overcome the challenges of low yields and poor regioselectivity in the final methylation step of de novo syntheses, more direct and selective strategies have been developed. These methods focus on the efficient and specific alkylation of a pre-formed tricyclic intermediate, 4-desmethylwyosine triacetate.

A highly efficient and regioselective method for the formation of this compound involves the use of organozinc reagents. nih.gov Specifically, a Simmons-Smith-type reagent, generated in situ from the reaction of diethylzinc (B1219324) (Zn(C₂H₅)₂) and diiodomethane (B129776) (CH₂I₂), has proven exceptionally effective for the N4-methylation of 4-desmethylthis compound. libretexts.orgnih.govnih.gov

This reaction is performed under specific conditions, typically using glyme (dimethoxyethane) as a solvent in diethyl ether at around 20 °C. nih.gov The organozinc reagent regioselectively delivers a methyl group to the N4 position of the tricyclic base. nih.gov This specificity is remarkable because the heterocyclic base has multiple potential nucleophilic nitrogen atoms. The use of this organozinc reagent cleanly produces this compound, with no detectable formation of the isomeric N5-methylated product. nih.gov This high degree of regioselectivity circumvents the significant separation challenges encountered with less specific methylating agents.

The exploration of alternative, more conventional methylating agents for the conversion of 4-desmethylwyosine to wyosine has highlighted the difficulty of achieving the desired regioselectivity. When various standard methylation procedures are applied, the reaction often yields a mixture of isomers. organic-chemistry.orgdntb.gov.ua

The major products from these less selective reactions are typically the N5-methylated and N1-methylated isomers of wyosine, rather than the desired N4-methylated product. organic-chemistry.orgdntb.gov.ua For instance, the use of methyl iodide often requires prolonged reaction times (e.g., 240 hours) and still results in a complex product mixture that is difficult to separate. libretexts.org This underscores the significant advantage of the organozinc-based approach, which provides a clean and direct route to the correct isomer.

In contrast, the strategy focusing on the regioselective methylation of the pre-formed 4-desmethylthis compound intermediate is far more efficient. The final N4-methylation step using the organozinc reagent proceeds in high yield, with an isolated yield of pure wyosine-triacetate reported to be 76%. nih.gov This highlights a significant optimization in the synthesis, where a challenging, non-selective step is replaced by a highly efficient and specific transformation.

Synthetic ApproachKey Intermediate(s)Key TransformationReported YieldReference
Multi-Step De Novo SynthesisInosine, 3-MethylguanosineFull ring construction and subsequent methylationUp to 1% (overall) libretexts.org
Regioselective Alkylation4-Desmethylthis compoundN4-methylation using an organozinc reagent76% (for the methylation step) nih.gov

Regioselective Alkylation Strategies for this compound Formation

Chemical Modifications and Transformations of this compound

This compound itself can serve as a starting material for the synthesis of other, more complex wyosine derivatives found in nature, such as 7-aminocarboxypropyl-wyosine (yW-72). nih.gov Such transformations are crucial for confirming the structures of these even more hypermodified nucleosides.

A proposed synthetic scheme to access these derivatives begins with wyosine (imG) or its precursor, 4-demethylwyosine (B1206707) (imG-14). nih.govresearchgate.net The strategy involves creating a key iodinated intermediate by introducing iodine at the C7 position of the wyosine core. This 7-iodo-tricyclic nucleoside can then undergo a palladium-catalyzed cross-coupling reaction, specifically a Heck coupling, with a suitable partner like vinyl glycine. nih.govorganic-chemistry.orgnih.govfrontiersin.org Following the coupling reaction, catalytic hydrogenation with palladium on carbon and subsequent deprotection of the hydroxyl groups would yield the desired hypermodified wyosine derivatives like yW-72. nih.gov This approach demonstrates how the core wyosine structure can be chemically elaborated to access a wider family of related natural products.

Electrophilic Reactions and Regiospecificity at the C-7 Position of this compound

The reactivity of the wyosine ring system is markedly influenced by the electronic properties of its two fused imidazole (B134444) rings. Research has demonstrated that the "right" imidazole moiety in this compound is significantly more π-electron-rich, making it more susceptible to electrophilic attack than the "left" imidazole portion. This electronic characteristic dictates a high degree of regiospecificity in substitution reactions.

Table 1: Regiospecific Electrophilic Substitution Reactions at the C-7 Position of this compound

Reaction TypeReagent(s)Position of SubstitutionProduct Description
Formylation Vilsmeier-Haack reagent (e.g., POCl₃/DMF)C-77-formyl-wyosine triacetate
Iodination N-Iodosuccinimide (NIS)C-77-iodo-wyosine triacetate
Bromination N-Bromosuccinimide (NBS)C-77-bromo-wyosine triacetate

Acid-Catalyzed Isomerization of this compound to 1-Ribosylated Forms

The glycosidic bond in wyosine derivatives, including this compound, exhibits lability under mildly acidic conditions. nih.gov This property can lead to the cleavage of the bond without disrupting the phosphodiester backbone of a tRNA chain. nih.gov This lability is exploited in synthetic chemistry for the deliberate isomerization of the molecule.

Under acid catalysis, this compound can undergo isomerization to form its N1-ribosylated isomer. semanticscholar.org This process involves the migration of the ribose group from the N-3 position to the N-1 position of the imidazopurine ring system. The resulting 1-ribosylated form of wyosine exhibits different chemical properties compared to its parent compound. For example, the N1-ribosylated isomer is more basic, with a measured pKa of 3.10, compared to the pKa of 2.36 for the parent this compound. semanticscholar.org This difference in basicity has been corroborated by 15N NMR spectroscopic studies. semanticscholar.org

Synthesis of Conformationally Constrained this compound Derivatives

Information on the specific synthesis of conformationally constrained derivatives of this compound is not available in the provided search results. General methods for creating cyclonucleosides exist, which conformationally restrict nucleoside analogs, but their direct application to this compound has not been documented in the consulted sources.

Investigation of Other Substitution Reactions and Derivative Synthesis

Beyond electrophilic additions at the C-7 position, other substitution reactions have been explored to synthesize wyosine derivatives. A particularly efficient and highly regioselective reaction is the methylation of the N-4 nitrogen.

The synthesis of this compound from its precursor, N4-desmethylwyosine-triacetate, has been achieved with high efficiency. nih.gov This reaction utilizes an organozinc reagent, formed in situ from the reaction of diiodomethane (CH₂I₂) and diethylzinc (Zn(C₂H₅)₂), to regioselectively methylate the N-4 position. nih.govnih.gov This method yields pure this compound in 76% isolated yield, with no detectable formation of the isomeric N-5 methylated product. nih.gov This demonstrates the power of organometallic reagents to achieve specific substitutions on the complex wyosine scaffold that are otherwise challenging.

This organozinc-mediated methylation has also been applied to the synthesis of other wyosine congeners, highlighting its utility in generating diverse derivatives. nih.gov

Table 2: N-4 Methylation of Wyosine Precursors

Starting MaterialReagent(s)ProductYieldKey Finding
N4-desmethylwyosine-triacetateCH₂I₂ + Zn(C₂H₅)₂ in glyme/diethyletherThis compound76%Highly regioselective methylation at N-4; no N-5 methylation observed. nih.gov

Furthermore, synthetic schemes have been proposed for derivatives that have been identified in tRNA but not yet chemically synthesized, such as 7-aminocarboxypropyl-demethylwyosine (yW-86) and 7-aminocarboxypropyl-wyosine (yW-72). nih.govresearchgate.net These proposed routes often involve the C-7 iodinated wyosine derivative as a key intermediate, followed by cross-coupling reactions to introduce the desired side chain. nih.gov

Strategic Application of this compound in the Synthesis of Related Nucleoside Analogs

This compound and its direct precursors are valuable starting points for the chemical synthesis of other, more complex, naturally occurring wyosine derivatives, particularly those found in Archaea. nih.govresearchgate.net The ability to perform specific chemical modifications on the wyosine core structure allows for the creation of authentic standards needed for the structural elucidation and study of these rare nucleosides. nih.govnih.gov

For example, the chemical synthesis of archaeal nucleosides like 7-aminocarboxypropyl-demethylwyosine (yW-86) and its N-4 methylated counterpart, yW-72, is strategically planned starting from simpler wyosine intermediates. nih.govresearchgate.netresearchgate.net A proposed synthetic pathway involves the initial iodination of wyosine or demethylwyosine at the C-7 position, a reaction demonstrated to be highly regiospecific. This 7-iodo intermediate can then undergo a Heck coupling reaction with a suitable vinyl partner, such as vinyl glycine, to install the aminocarboxypropyl side chain. Subsequent catalytic hydrogenation and deprotection steps would yield the final target nucleoside analogs. nih.gov This strategic application underscores the importance of this compound not only as a subject of study itself but also as a foundational building block in the broader field of nucleoside chemistry.

Biochemical Pathways and Enzymology of Wyosine Derivatives

Interplay between Chemical Synthesis (including Wyosine (B1684185) Triacetate) and Biochemical Pathway Elucidation

The intricate biochemical pathways responsible for the post-transcriptional modification of transfer RNA (tRNA) have been a fertile ground for interdisciplinary research, bridging the fields of organic chemistry and molecular biology. The elucidation of these complex pathways, particularly those involving highly modified nucleosides like wyosine derivatives, relies heavily on the synergistic contributions of chemical synthesis and biochemical investigation. This interplay is essential for understanding not only the enzymatic mechanisms involved but also the structural and functional significance of these modifications. Wyosine Triacetate, a synthesized derivative, serves as a key example illustrating this crucial relationship.

Chemical Synthesis of Wyosine Derivatives and Analogs

The complex structures of wyosine derivatives, characterized by their tricyclic fused ring systems, necessitate sophisticated chemical synthesis strategies for their preparation. These synthetic efforts are vital for several reasons:

Generation of Reference Standards: Pure, chemically synthesized wyosine derivatives, including this compound, are indispensable as reference standards. These standards are used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify naturally occurring modified nucleosides isolated from tRNA or cellular extracts nih.gov. This validation process is fundamental to confirming the presence of specific intermediates or products within proposed biochemical pathways.

Exploration of Chemical Properties: Chemical synthesis allows for the detailed characterization of the inherent chemical properties of wyosine derivatives. For instance, studies on this compound have revealed the unusual instability of its N-glycosidic bond, which can undergo irreversible isomerization under mild acidic conditions frontiersin.orgfrontiersin.org. Understanding such chemical lability is crucial for interpreting how these modifications are handled enzymatically or how they might behave within the cellular environment, thereby informing biochemical pathway hypotheses.

Development of Analogs for Biological Studies: Chemical synthesis enables the creation of modified nucleoside analogs that mimic or deviate from natural wyosine structures. These synthetic analogs can be designed as probes to investigate specific aspects of tRNA modification enzymes, to study the impact of modifications on tRNA structure and function, or to explore potential therapeutic applications nih.gov.

Biochemical Pathway Elucidation of Wyosine Derivatives

Wyosine and its derivatives (such as wybutosine (B12426080) and hydroxywybutosine) are found at position 37 of tRNAPhe in eukaryotes and archaea, playing critical roles in translational fidelity by stabilizing codon-anticodon pairing and preventing frameshifting reactome.orgnih.gov. The biosynthesis of these hypermodified nucleosides is a multi-step process involving a series of enzymatic transformations, typically starting from guanosine (B1672433). Key steps include N1 methylation of guanosine to form 1-methylguanosine (B33566) (m1G), followed by complex ring-closure reactions and further modifications to build the characteristic tricyclic structure nih.govreactome.orgresearchgate.nettandfonline.commdpi.comresearchgate.netnih.gov. The specific enzymes and pathway intermediates can vary significantly between different domains of life researchgate.netresearchgate.netnih.govoup.com.

Synergistic Contributions of Synthesis and Pathway Studies

The progress in understanding wyosine biosynthesis pathways is a testament to the synergy between chemical synthesis and biochemical research:

Validation of Biochemical Steps: Synthesized wyosine derivatives serve as critical benchmarks for validating proposed biochemical steps. By comparing isolated nucleosides from biological samples with their chemically synthesized counterparts, researchers can confirm the identity of intermediates and products, thereby strengthening the evidence for specific enzymatic reactions within the pathway nih.gov.

Informing Mechanistic Hypotheses: The chemical feasibility and efficiency of various synthetic routes can inspire hypotheses about the enzymatic mechanisms employed in vivo. For example, understanding the chemical transformations required for ring formation or side-chain attachment can guide the investigation into the catalytic activities of specific tRNA modification enzymes nih.govnih.govresearchgate.net.

Role of this compound in this Interplay

This compound exemplifies the chemical synthesis aspect of this interplay. Its preparation and characterization have provided fundamental insights into the chemical properties of the wyosine scaffold, such as the lability of its glycosidic bond frontiersin.orgfrontiersin.org. While direct studies using synthesized this compound to elucidate specific biochemical pathway steps may not be extensively documented, its synthesis and the understanding of its chemical behavior are foundational. They inform the broader chemical logic that underpins the enzymatic transformations occurring in vivo. The ability to chemically synthesize such complex molecules underscores the chemical principles that biochemical pathways must adhere to, facilitating the proposal and testing of enzymatic mechanisms.

Table 1: Key Enzymes in Eukaryotic Wyosine Biosynthesis

EnzymeRole in Wyosine BiosynthesisSubstrate/IntermediateCofactors/Requirements
Trm5Methylation of guanosine at N1 positionGuanosine (at tRNA position 37)S-adenosylmethionine (SAM)
TYW1Formation of the imidazopurine ring (4-demethylwyosine)1-methylguanosine (m1G)Pyruvate, Radical-SAM
TYW2Addition of the aminocarboxypropyl moiety4-demethylwyosine (B1206707) (imG-14)SAM
TYW3Methylation of the N4 position of the appended moiety7-aminocarboxypropyl-demethylwyosine (yW-72)SAM
TYW4Methylation and/or methoxycarbonylation of the side chain7-aminocarboxypropyl-wyosine (yW-58)SAM

Structural Elucidation and Conformational Analysis of Wyosine Triacetate

Advanced Spectroscopic Methodologies for Structural Characterization

High-resolution spectroscopic methods, preeminently Nuclear Magnetic Resonance (NMR) spectroscopy, have been the cornerstone for the detailed structural and conformational characterization of wyosine (B1684185) triacetate in solution. These techniques provide unparalleled insights into atomic-level details, including atom connectivity, spatial orientation, and dynamic equilibria.

NMR spectroscopy has proven to be an indispensable tool for the comprehensive analysis of wyosine triacetate. Through the application of one-dimensional and multi-dimensional NMR experiments, researchers have been able to piece together a detailed picture of its molecular architecture.

The complete assignment of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) NMR chemical shifts is the first step in the structural elucidation of this compound. These assignments provide a unique fingerprint of the molecule's electronic environment and serve as the foundation for more complex conformational studies. The chemical shifts for this compound have been meticulously determined through a combination of 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between adjacent protons and between protons and their directly attached or long-range coupled carbons and nitrogens.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Wyosine Base
2 7.95 145.2
4-CH₃ 4.13 36.0
5 7.47 118.9
6-CH₃ 2.53 15.6
8 7.72 137.8
Ribose Moiety
1' 6.20 85.7
2' 5.85 72.8
3' 5.68 72.6
4' 4.45 80.5
5'a 4.52 63.2
5'b 4.41
Acetyl Groups
2'-OAc 2.12 20.7 (CH₃), 169.6 (C=O)
3'-OAc 2.09 20.5 (CH₃), 169.4 (C=O)

Table 2: ¹⁵N NMR Chemical Shifts for this compound

Atom Position ¹⁵N Chemical Shift (ppm)
N-1 165.8
N-3 148.5
N-4 225.1
N-7 230.7

For this compound, analysis of the vicinal coupling constants within the ribose ring indicates a significant preference for the North (C3'-endo) conformation. oup.comnih.gov This preference is influenced by the bulky tricyclic base and the acetyl protecting groups. Nuclear Overhauser Effect (NOE) data, which provides information about through-space proximity between protons, further supports the predominance of the N-type sugar pucker.

The orientation of the wyosine base relative to the ribose sugar around the C1'-N3 glycosidic bond is another critical conformational parameter. This bond can adopt two main orientations: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from the ring. The determination of this preference is typically achieved by analyzing NOE signals between the base protons (H-2 and H-8) and the anomeric proton (H-1') of the ribose. For this compound, the observed NOE patterns are consistent with a predominant anti conformation, which is the more common and sterically favored orientation for most purine nucleosides. oup.com

The conformation of the exocyclic C4'-C5' bond, which links the ribose ring to the 5'-hydroxyl group, is described by the populations of three staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The relative populations of these rotamers can be estimated from the analysis of the J-coupling constants between H-4' and the two H-5' protons (J(H4',H5'a) and J(H4',H5'b)). Studies on this compound and its analogs have shown that substitution at the C2 position of the wyosine base can influence these populations, with an observed increase in the tg rotamer's contribution at the expense of the gg rotamer in certain derivatives. oup.com

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the heterocyclic wyosine base. The chemical shifts of the nitrogen atoms are highly sensitive to changes in electron density, hybridization, and protonation state. nih.gov Studies have shown that substitution at the C2 position of this compound with electronegative groups leads to a noticeable disturbance in the electron distribution, particularly within the imidazole (B134444) ring. nih.gov

Furthermore, by monitoring the changes in ¹⁵N chemical shifts as a function of pH, it is possible to identify the most basic nitrogen atom and thus the preferential site of protonation. The large upfield shifts observed for specific nitrogen resonances upon acidification provide definitive evidence for the site of proton attachment, offering insights into the molecule's acid-base chemistry.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides a precise mass measurement, which is crucial for confirming the molecular formula.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion, typically the protonated molecule [M+H]⁺. In MS/MS analysis of modified nucleosides like this compound, collision-induced dissociation (CID) is commonly used to induce fragmentation. The resulting product ions are characteristic of the molecule's structure, providing a veritable fingerprint for its identification. nih.gov

Key fragmentation pathways for this compound are expected to involve:

Cleavage of the N-glycosidic bond: This is a hallmark fragmentation for nucleosides, resulting in the separation of the wyosine base from the triacetylated ribose sugar. This cleavage generates two primary fragment ions: one corresponding to the protonated base (wyosine) and another corresponding to the sugar moiety.

Sequential neutral losses from the sugar moiety: The triacetylated ribose can undergo sequential losses of acetic acid (60 Da) or ketene (42 Da) from the 2', 3', and 5' positions.

Fragmentation of the tricyclic base: The complex wyosine core can also undergo characteristic fragmentation, although cleavage of the glycosidic bond and losses from the sugar are often the most dominant pathways. nih.gov

Table 1: Predicted MS/MS Fragmentation of Protonated this compound This table is illustrative of expected fragmentation patterns based on general principles of nucleoside mass spectrometry.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Description
[M+H]⁺ [Base+H]⁺ Triacetyl-ribose Cleavage of the N-glycosidic bond
[M+H]⁺ [M+H - 60]⁺ CH₃COOH Loss of one acetic acid molecule
[M+H]⁺ [M+H - 120]⁺ 2 x CH₃COOH Loss of two acetic acid molecules
[M+H]⁺ [M+H - 180]⁺ 3 x CH₃COOH Loss of three acetic acid molecules

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal information on bond lengths, bond angles, and stereochemistry. To perform this analysis, the compound must first be grown into a high-quality single crystal. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a detailed electron density map, from which the atomic structure can be modeled.

While the crystal structures of several enzymes involved in the wyosine biosynthesis pathway have been determined, providing insight into how these molecules are processed biologically, specific crystallographic data for this compound itself is not prominently available in the reviewed scientific literature. nih.gov The determination of such a structure would provide definitive proof of its conformation in the solid state.

Emerging Spectroscopic Techniques (e.g., Infrared Ion Spectroscopy) for Reference-Free Structural Elucidation

Emerging techniques like infrared ion spectroscopy (IRIS) or infrared photodissociation (IRPD) spectroscopy are powerful tools for the gas-phase structural analysis of molecules, including complex nucleosides. nih.gov This method offers the significant advantage of providing structural information without the need for an authentic chemical standard for comparison.

The process involves generating ions of the target molecule (e.g., protonated this compound) via electrospray ionization, mass-selecting them in a mass spectrometer, and then irradiating them with an infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs energy, leading to an increase in internal energy that can induce fragmentation or dissociation of a weakly bound "messenger" tag (like N₂ or H₂O). By monitoring the extent of fragmentation as a function of the IR wavelength, a vibrational spectrum of the mass-selected ion is obtained. This experimental spectrum can then be compared with theoretical spectra generated by quantum chemical calculations for different potential isomers. A close match between the experimental and a calculated spectrum allows for a confident structural assignment. nih.gov

Computational Chemistry Approaches in Structural and Conformational Research

Molecular Modeling and Force Field Calculations for Conformational Preferences

Molecular modeling and force field calculations are computational methods used to explore the conformational landscape of flexible molecules like this compound. These approaches treat molecules as a collection of atoms connected by springs (bonds) and use a set of classical mechanics equations (a force field) to calculate the potential energy of different spatial arrangements.

By systematically rotating the rotatable bonds—primarily the N-glycosidic bond and the C4'-C5' bond of the ribose—these methods can identify low-energy, stable conformations. Key conformational features for nucleosides include:

Glycosidic Torsion Angle: Describes the orientation of the base relative to the sugar, designated as syn or anti.

Sugar Pucker: Describes the out-of-plane conformation of the five-membered ribose ring, typically C2'-endo or C3'-endo.

These calculations can reveal the preferred three-dimensional shapes of this compound in the absence of experimental data and can provide insights into steric interactions that may influence its properties, such as the observed lability of its glycosidic bond. rsc.org

Quantum Chemical Calculations for Predicting Spectroscopic Parameters and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure and properties. nih.govbiointerfaceresearch.com These ab initio methods are instrumental in supporting and interpreting experimental data. For this compound, quantum calculations can be used to:

Predict Spectroscopic Parameters: Calculate theoretical vibrational (IR) spectra, which are essential for interpreting data from techniques like infrared ion spectroscopy. researchgate.netethz.chethz.ch They can also predict NMR chemical shifts, aiding in the analysis of NMR data.

Determine Electronic Structure: Map the distribution of electrons within the molecule, calculating properties such as partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding the molecule's reactivity and the electronic factors influencing bond stabilities.

Studies on Glycosidic Bond Lability and Influencing Electronic Factors

The N-glycosidic bond, which links the heterocyclic base to the ribose sugar, is a critical linkage in nucleosides. Its stability dictates the integrity of the molecule under various chemical conditions. In standard purine ribonucleosides, this bond is generally stable but susceptible to hydrolysis under acidic conditions. ttu.ee

Wyosine, however, exhibits unusual glycosidic bond lability. Research has shown that the glycosidic bond of 3-β-D-ribofuranosylwye is susceptible not only to acid-catalyzed cleavage but also to general base-catalyzed or nucleophilic cleavage. rsc.org This enhanced reactivity is attributed to a combination of steric and electronic factors.

Electronic Factors:

The complex, electron-rich tricyclic ring system of the wyosine base significantly influences the electronic environment of the glycosidic bond.

Protonation of the heterocyclic base during acid-catalyzed hydrolysis is a key step. The ability of the wyosine ring system to stabilize the resulting positive charge affects the rate of cleavage.

Substituents on both the base and the sugar moiety can exert inductive and resonance effects. The electron-withdrawing acetyl groups on the ribose of this compound would be expected to influence the charge distribution across the molecule, thereby modulating the stability of the glycosidic bond compared to the unmodified wyosine nucleoside. Steric assistance has been proposed as a factor accounting for its unusual susceptibility to acid. rsc.org

Reactivity and Reaction Mechanisms Involving Wyosine Triacetate

Detailed Mechanistic Studies of Wyosine (B1684185) Triacetate Formation and Related Alkylation Reactions

Wyosine triacetate has been synthesized, with one reported method achieving a 76% isolated yield through the regioselective methylation of N4-desmethylwyosine-triacetate using an organozinc reagent. This reaction specifically methylates the N4-nitrogen, producing pure wyosine-triacetate without the isomeric N5-methylated product. researchgate.net

Research indicates that Wyosine-triacetate undergoes electrophilic substitution reactions, such as Vilsmeier formylation, iodination, and bromination, exclusively at the C-7 position. researchgate.nettandfonline.comcapes.gov.br This regioselectivity suggests a significant π-electron richness at the C-7 position of the "right" imidazole (B134444) ring within the wyosine structure. researchgate.nettandfonline.comcapes.gov.br In contrast, base-promoted reactions, like C-acetylation and C-deuteration, occur exclusively at the C-2 position, highlighting the distinct reactivity of different sites on the molecule. tandfonline.comcapes.gov.br The "left" imidazole ring in this compound is characterized by an electron-deficient nature, which can lead to the generation of a carbanion under strong basic conditions. tandfonline.comcapes.gov.br

Studies on related alkylation reactions, such as the methylation of N4-desmethylwyosine-triacetate, demonstrate a high degree of regioselectivity, favoring N4-methylation. researchgate.net The mechanism involves the reaction of an organozinc reagent, generated from CH2I2 and Zn(C2H5)2, which selectively attacks the N4-nitrogen. researchgate.net

Kinetic Analysis of Chemical Transformations and Isomerization Processes

Kinetic studies have provided insights into the stability and transformation pathways of this compound. The acetylation of hydroxyl groups on the ribose moiety of Wyosine has been shown to retard hydrolysis by two orders of magnitude compared to the unacetylated form. tandfonline.com The C-7 substituents on this compound appear to have a minor influence on the hydrolytic stability of the molecule. tandfonline.comcapes.gov.br

A notable chemical transformation is the isomerization of this compound. Treatment with a Lewis acid, such as AlCl3, leads to its N-1 isomer in a significant yield. tandfonline.com Specifically, this compound undergoes an irreversible isomerization to its corresponding 1-riboside under mild conditions, utilizing methylene (B1212753) chloride and AlCl3 as a catalyst. frontiersin.orgfrontiersin.orgfrontiersin.org This isomerization highlights the unusual instability of the N-glycosidic bond in Y-nucleosides. frontiersin.orgfrontiersin.orgfrontiersin.org Furthermore, this compound undergoes acidic hydrolysis approximately seven times faster than its N-1 isomer, suggesting that electronic factors, rather than steric hindrance from the N4-methyl group, are primarily responsible for this enhanced rate of hydrolysis. tandfonline.comcapes.gov.br

Investigation of Electrophilic Reactivity at Specific Chemical Positions (e.g., C-7)

The electrophilic reactivity of this compound has been extensively investigated, with a clear consensus that the C-7 position is the primary site for such reactions. researchgate.nettandfonline.comcapes.gov.br Electrophilic substitutions, including formylation, iodination, and bromination, are observed to occur exclusively at C-7. researchgate.nettandfonline.comcapes.gov.br This selectivity is attributed to the "right" imidazole ring possessing a greater π-electron density, making it more susceptible to electrophilic attack compared to the "left" imidazole part. researchgate.nettandfonline.comcapes.gov.br

In contrast, base-promoted deuterium (B1214612) exchange reactions on related silylated Wyosine derivatives, such as 2',3',5'-tris-O-(t-butyldimethylsilyl)wyosine, result in deuteration at the C-2 position. researchgate.netcapes.gov.br This differential reactivity underscores the electronic distribution within the Wyosine structure, with the C-7 position being electron-rich and the C-2 position exhibiting different reactivity under basic conditions. researchgate.nettandfonline.comcapes.gov.br

Protonation Behavior and the Influence of Substituents on Basicity and Electronic Structure

Protonation studies using 15N-NMR spectroscopy reveal that the primary site of protonation in this compound is the N-5 position, with approximately 80% protonation occurring there. researchgate.netcapes.gov.br The N-1 position is protonated to a lesser extent, around 20%. researchgate.netcapes.gov.br This observation suggests that the "right" imidazole ring is more aromatic and thus more basic. researchgate.net

Biological and Functional Implications of Wyosine Derivatives

Role in Maintaining Translational Fidelity and Efficiency in Protein Synthesis

Wyosine (B1684185) derivatives are fundamental to ensuring the accuracy and efficiency of translation. tandfonline.comnumberanalytics.com Modifications in the anticodon loop, particularly at position 37, are crucial for the correct synthesis of proteins. nih.gov The presence of a hypermodified nucleoside like wybutosine (B12426080) (yW), a common wyosine derivative in eukaryotes, stabilizes the codon-anticodon interaction within the ribosome's A-site. nih.gov This stabilization is critical for accurate decoding of the genetic message encoded in mRNA. tandfonline.com The complex structure of wyosine derivatives helps to ensure that the tRNA binds to its correct codon, thereby increasing the fidelity of amino acid incorporation into the growing polypeptide chain. nih.govuibk.ac.at Loss or incomplete modification of the wyosine base at position 37 in tRNAPhe has been linked to decreased translational accuracy and dysregulation of mRNA abundance. tandfonline.com The precursor to all wyosine modifications, 1-methylguanosine (B33566) (m1G), is itself crucial for preventing errors during translation. nih.govnih.gov

Mechanism of Prevention of Ribosomal Frameshifting During Translation

A primary function of wyosine derivatives is the prevention of ribosomal frameshifting, a process where the ribosome shifts its reading frame, leading to the synthesis of non-functional or aberrant proteins. nih.govwikipedia.org Wyosine modifications at position 37 of tRNAPhe are essential for maintaining the correct reading frame during protein synthesis. researchgate.net The absence of these modifications, particularly wybutosine in eukaryotes, leads to an increased frequency of -1 ribosomal frameshifting. nih.gov

The mechanism involves the bulky, aromatic structure of the wyosine base, which enhances stacking interactions with the adjacent bases in the anticodon loop (A36 and A38). wikipedia.org This stacking interaction restricts the flexibility of the anticodon, effectively "locking" the tRNA into the correct reading frame on the mRNA. wikipedia.org By maintaining an open loop conformation and preventing aberrant base pairing, the modification ensures that the ribosome translocates precisely one codon at a time. wikipedia.org The precursor modification, m1G, also plays a significant role in preventing frameshifting, and its absence can cause tRNA to slip on the mRNA, particularly on sequences with repeating codons. nih.govnih.gov

Table 1: Research Findings on Wyosine and Frameshifting

Finding Organism/System Implication Reference(s)
Absence of wybutosine Eukaryotes Increases -1 ribosomal frameshifting. nih.gov
Lack of m1G (wyosine precursor) Salmonella typhimurium Causes tRNAPro to shift frame on successive C codons. nih.gov
Loss of TYW2 enzyme (wyosine synthesis) Colon Cancer Cells Induces -1 frameshifting. nih.gov

Influence on tRNA Structure-Function Relationships and Codon-Anticodon Interactions

Post-transcriptional modifications are essential for the proper structure and function of tRNA. oup.comresearchgate.net Wyosine derivatives at position 37, adjacent to the anticodon, have a profound influence on the local conformation of the anticodon loop. wikipedia.orgnih.gov This positioning is critical for modulating the stability of the codon-anticodon interaction. nih.gov The hypermodified structure of wyosine contributes to the rigidity of the anticodon loop, which is necessary for efficient and accurate decoding on the ribosome. researchgate.net

The large, planar surface of the wyosine base participates in base-stacking interactions, which helps to properly orient the anticodon for optimal pairing with the mRNA codon. wikipedia.org This "dangling end-type base stacking" stabilizes the entire codon-anticodon duplex within the ribosomal A-site. nih.govnih.gov This enhanced stability ensures that the genetic code is read correctly and prevents the dissociation of the tRNA from the mRNA before peptide bond formation can occur. nih.govnih.gov Therefore, wyosine modifications are a key element in the fine-tuning of tRNA's decoding function. mdpi.com

Modulation of tRNA Stability and its Impact on Biological Processes

The stability of tRNA has wide-ranging impacts on biological processes. nih.gov Proper tRNA function is essential for all protein synthesis, which underlies virtually every cellular activity. numberanalytics.com While specific links between wyosine and plant development are not extensively detailed, tRNA-modifying enzymes in general have been implicated in processes ranging from neurodevelopment to plant signaling pathways. biorxiv.org The dynamic nature of tRNA modifications allows cells to regulate gene expression translationally, affecting processes like cell cycle progression and stress responses. nih.govmdpi.com

Adaptive Responses to Environmental Stressors (e.g., Oxidative Stress, Heat, Alkylating Agents)

Transfer RNA modifications are not static; their levels can change dynamically in response to environmental and physiological stress, altering translation and helping cells adapt. researchgate.netmdpi.com tRNA hypomodification can lead to a slowdown in translation, which can be a protective measure to conserve resources and prevent the accumulation of misfolded proteins under stress. researchgate.net While research on wyosine's specific response to all stressors is ongoing, the broader family of tRNA modifications is known to be responsive to conditions like oxidative stress, changes in temperature, and nutrient availability. nih.govmdpi.com For instance, the modification status of tRNA can be altered in response to the availability of sulfur-containing amino acids, which in turn affects the translation of related biosynthetic proteins. biorxiv.org This suggests that the complex, multi-step synthesis pathway of wyosine could be regulated by cellular stress, potentially modulating the rate and fidelity of translation to enhance cellular fitness and survival. researchgate.net

Tissue-Specific Expression and Content of Wyosine Derivatives

Evidence suggests that the levels of wyosine derivatives can vary between different tissues and in different physiological states, such as disease. It has been observed that tRNAPhe isolated from rat and mouse tumor tissues contains an undermodified wybutosine base compared to the fully modified version found in normal, healthy tissues. nih.gov This indicates a difference in the activity or expression of the wyosine biosynthesis enzymes in cancerous cells.

Furthermore, studies have shown that the human gene for TYW2, an enzyme required for an intermediate step in wybutosine synthesis, is overexpressed in breast cancer. nih.govnih.gov The loss of this protein has been linked to increased ribosomal frameshifting in colon cancer. nih.gov These findings point toward a tissue-specific regulation of the wyosine modification pathway, where altered levels of these modifications may contribute to the pathophysiology of diseases like cancer.

Table 2: Wyosine Derivatives in Normal vs. Cancer Tissues

Observation Tissue Type Compound Status Implication Reference(s)
Undermodification of yW Rat/Mouse Tumor Incompletely modified wybutosine Altered translational fidelity in cancer. nih.gov
Overexpression of TYW2 gene Human Breast Cancer Increased enzyme for yW synthesis Potential role in cancer cell proliferation. nih.govnih.gov

Evolutionary Conservation and Diversity of Wyosine Modification Pathways across Life Domains

The biosynthesis pathway for wyosine derivatives is ancient and shows a distinct evolutionary pattern. oup.comresearchgate.net These modifications are a hallmark of tRNAPhe in Archaea and Eukarya but are notably absent in Bacteria and in mitochondria of most organisms. wikipedia.orgresearchgate.netnih.gov This distribution suggests that the wyosine modification system evolved after the divergence of Bacteria from the last universal common ancestor but was likely present in the last common ancestor of Archaea and Eukarya. oup.comnih.govresearchgate.net

While the pathway is conserved, it also exhibits remarkable diversity. oup.comnih.gov In the yeast Saccharomyces cerevisiae, a sequence of five enzymes (Trm5, Tyw1, Tyw2, Tyw3, Tyw4) is required to produce the final wybutosine product. nih.govresearchgate.net Homologs of these enzymes are found across eukaryotes and archaea. nih.gov However, Archaea display a greater variety of wyosine derivatives, including isowyosine (B13420988) (imG2) and 7-methylwyosine (mimG), which are not typically found in eukaryotes. nih.govresearchgate.net The distribution patterns of the biosynthetic enzymes in different archaeal genomes reflect the diversity of the final wyosine products in those organisms. oup.comresearchgate.net This evolutionary mosaicism, with a conserved core function and diverse end products, highlights the adaptive evolution of this critical tRNA modification system. nih.govresearchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation
Wyosine imG
Wybutosine yW
Wyosine triacetate N/A
1-methylguanosine m1G
Isowyosine imG2
7-methylwyosine mimG
4-demethylwyosine (B1206707) imG-14
7-aminocarboxypropyl-demethylwyosine yW-86
N4-methyl derivative of yW-86 yW-72
Hydroxywybutosine OHyW
Isopentenyladenosine i6A
Queuosine Q
Pseudouridine Ψ

Academic Research on Biosynthetic Enzyme Involvement in Cellular Processes beyond tRNA Modification (e.g., hTYW2 overexpression)

While the primary role of wyosine biosynthetic enzymes is the modification of tRNAPhe, emerging research indicates that their involvement in cellular processes may extend beyond this canonical function. Dysregulation of these enzymes, such as the overexpression or silencing of the human enzyme hTYW2 (also known as TRMT12), has been implicated in various pathological conditions, particularly cancer. This section delves into the academic research exploring the broader cellular implications of these enzymes, with a focus on hTYW2.

Detailed Research Findings

Recent studies have highlighted a significant correlation between the expression levels of wyosine biosynthetic enzymes and cancer progression. The epigenetic silencing of TYW2 has been observed in colorectal cancer, leading to significant biological consequences. pnas.orgnih.gov Conversely, overexpression of hTYW2 has been documented in breast cancer. plos.orgaacrjournals.org

In the context of breast cancer, research has identified the amplification and overexpression of the hTYW2 gene (TRMT12), which is located in the 8q24 chromosomal region—an area frequently amplified in many cancers. aacrjournals.org Studies have shown that hTYW2 is overexpressed in a high percentage of breast tumors. plos.orgaacrjournals.org While the direct impact of this overexpression on wybutosine (yW) modification in tRNAPhe within tumors is still under investigation, it is hypothesized that it may disrupt the normal yW biosynthetic pathway, potentially leading to hypomodified tRNA-Phe. aacrjournals.org However, some studies in mouse models with Tyw2 overexpression did not observe a significant change in the modification status of tRNAPhe, suggesting that the role of hTYW2 in tumorigenesis might be independent of its function in yW biosynthesis. plos.org This raises the possibility of yet unknown, non-canonical functions for hTYW2 that could contribute to cancer development. plos.org

The following interactive data tables summarize key findings from research on the implications of altered hTYW2 expression in cancer.

The involvement of tRNA modifying enzymes in cellular processes is a rapidly evolving field of study. The non-canonical functions of these enzymes and their products, such as tRNA-derived fragments (tRFs), are being increasingly recognized for their roles in gene silencing, regulation of protein translation, and stress responses. nih.govannualreviews.orgfrontiersin.org The dysregulation of enzymes like hTYW2 fits into this broader narrative, where alterations in the "epitranscriptome"—the landscape of RNA modifications—can have profound effects on cellular phenotype and disease progression. pnas.org

Further investigation is required to fully elucidate the mechanisms by which the overexpression of hTYW2 contributes to tumorigenesis, and whether this is a direct consequence of altered tRNA modification or involves other, as-yet-unidentified cellular pathways. plos.org

Advanced Research Directions and Unresolved Questions

Innovations in the Synthesis of Wyosine (B1684185) Triacetate and its Complex Analogs

The chemical synthesis of wyosine and its structurally complex analogs is a formidable challenge that is essential for biochemical and structural studies. mdpi.com The intricate tricyclic core and various side-chain modifications necessitate sophisticated synthetic strategies. Wyosine triacetate, a derivative where the ribose hydroxyl groups are protected by acetyl groups, represents a key type of intermediate in these synthetic pathways. Protecting groups are crucial for preventing unwanted side reactions during the construction of the complex base structure.

Future research is focused on developing more efficient and versatile synthetic routes. One promising area is the refinement of methods starting from guanosine (B1672433), which is converted through multiple steps to form the initial imidazo-purine ring of 4-demethylwyosine (B1206707) (imG-14). semanticscholar.org Innovations in organometallic chemistry, such as the use of organozinc reagents for regioselective methylation, offer shorter and more efficient pathways to compounds like wyosine (imG) and methylwyosine (mimG). semanticscholar.org

A significant unresolved challenge is the total chemical synthesis of some of the more complex, naturally occurring wyosine derivatives, such as 7-aminocarboxypropyl-demethylwyosine (yW-86) and 7-amino-carboxypropyl-wyosine (yW-72), which have so far only been identified through mass spectrometry analysis of tRNA hydrolysates. mdpi.comwikipedia.org Proposed synthetic schemes often involve advanced organic reactions like Heck coupling to build the characteristic side chains. mdpi.com The development of robust methods for synthesizing these and other hypermodified nucleosides will enable the creation of RNA oligonucleotides with precisely placed modifications, providing powerful tools to dissect their specific functions in translation. nih.gov

Integration of Multi-Omics Data for a Holistic Understanding of Wyosine Metabolism

Understanding the intricate network that governs wyosine metabolism requires a systems-level approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics (including epitranscriptomics)—is a powerful strategy to build a holistic picture. Such approaches can reveal the complex interplay between the expression of tRNA-modifying enzymes, the availability of metabolic precursors like S-adenosylmethionine (SAM), and the final modification status of the tRNA pool under various physiological conditions. nih.govoup.com

High-throughput platforms are being developed to profile tRNA modifications across large sample sets, such as transposon insertion mutant libraries. nih.govnih.govoup.com By combining tRNA sequencing (tRNA-seq), which can detect modifications that cause signatures like reverse transcription stops or misincorporations, with RNA mass spectrometry for precise chemical identification, researchers can create comprehensive modification maps. biorxiv.orgnih.gov Applying these methods to study wyosine biosynthesis could reveal how metabolic, signaling, and other cellular networks integrate to regulate the levels of wyosine derivatives. nih.govoup.com For instance, multi-omic studies could elucidate how cells modulate wyosine synthesis in response to environmental stress, nutrient availability, or during different developmental stages, connecting the tRNA epitranscriptome to broader cellular physiology. oup.comijbs.com

Uncovering Undiscovered Enzymatic Steps and Regulatory Mechanisms in Wyosine Biosynthesis

The biosynthetic pathway of wyosine derivatives is a multi-step enzymatic cascade that is still not fully understood. In eukaryotes, the pathway from guanosine to wybutosine (B12426080) (yW) involves at least five enzymes: TRM5, TYW1, TYW2, TYW3, and TYW4. nih.govembopress.orgembopress.org In Archaea, the pathway diverges from the intermediate imG-14 to produce a greater variety of derivatives, involving a different set of enzymes known as Taw proteins. researchgate.netresearchgate.net

One of the key unresolved areas is the existence of additional, undiscovered enzymes. For example, the formation of hydroxywybutosine (OHyW) in higher eukaryotes is catalyzed by the enzyme TYW5, a JumonjiC-domain-containing protein, but the full range of enzymes responsible for the diversity of wyosine structures, especially in different archaeal lineages, remains to be explored. nih.gov Furthermore, the precise biochemical mechanisms of several known enzymes, such as the radical SAM enzyme TYW1 which forms the tricyclic core, are still under investigation. nih.gov

Another significant gap in knowledge is the regulation of this pathway. It is largely unknown how the sequential action of these enzymes is coordinated. Evidence suggests that some enzymes may form multi-protein complexes assembled on the precursor tRNA, which would ensure efficiency and processivity. embopress.orgembopress.org In plants, for instance, the ortholog is a large fusion protein combining the functions of TYW2, TYW3, and part of TYW4. embopress.orgnih.gov Future research will focus on identifying these protein-protein and protein-tRNA interactions and understanding the signaling pathways that control the expression and activity of the wyosine biosynthesis machinery. nih.govijbs.com

Developing Advanced Spectroscopic and Computational Tools for High-Throughput Structural and Conformational Characterization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for identifying and quantifying wyosine derivatives from biological samples. nih.gov Future developments aim to enhance the sensitivity and resolution of these techniques to analyze minute sample quantities and to perform fragment analysis that can pinpoint the modification to a specific nucleotide within a tRNA fragment. nih.gov Nanopore sequencing is an emerging technology that offers the potential to directly sequence RNA molecules and detect modifications without the need for cDNA conversion, which could revolutionize the high-throughput analysis of the tRNA epitranscriptome. youtube.com

Complementing these experimental techniques, computational tools like molecular dynamics (MD) simulations are crucial for exploring the conformational landscape of modified tRNA anticodon loops. rsc.org These simulations can provide insights into how wyosine derivatives stabilize the tRNA structure and influence codon-anticodon interactions at an atomic level, which is difficult to capture with experimental methods alone. nih.gov

Exploring the Role of Wyosine Derivatives in Emerging Biological Systems and Pathways

While the primary role of wyosine is to ensure translational fidelity of tRNAPhe, especially at slippery sequences rich in uridine, emerging research suggests its functions may be broader. nih.govwikipedia.org The dynamic regulation of tRNA modifications is linked to cellular stress responses, and wyosine levels may be modulated to fine-tune translation under different conditions. ijbs.com For example, hypomodification of the wybutosine base has been observed in some cancer cells, suggesting a link between this pathway and disease pathology. mdpi.com

A fascinating and largely unexplored area is the presence and function of wyosine derivatives in unexpected biological contexts. Recently, wyosine biosynthesis was discovered for the first time in mitochondria, specifically in kinetoplastids, challenging the long-held view that this modification was absent from these organelles. nih.govresearchgate.net This finding suggests that wyosine may play a role in mitochondrial function and expands the known landscape of tRNA modification. nih.gov

Future research will likely uncover wyosine derivatives in other tRNA species beyond tRNAPhe and in a wider range of organisms. researchgate.net Investigating the function of these modifications in novel contexts will be crucial. This includes exploring their potential role in tRNA fragmentation, where tRNA-derived fragments (tRFs) act as signaling molecules, and their impact on cellular processes beyond canonical protein synthesis. The dynamic nature of the tRNA epitranscriptome points to a sophisticated regulatory layer where modifications like wyosine act as tunable signals to control gene expression. nih.govmerenlab.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Wyosine triacetate, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound synthesis typically involves acetylation of wyosine derivatives under anhydrous conditions. Researchers should employ stepwise characterization using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to monitor intermediate purity. Optimization strategies include adjusting reaction temperatures (e.g., 25–50°C), solvent systems (e.g., acetonitrile/dichloromethane), and catalyst concentrations (e.g., pyridine derivatives). Yield improvements may require iterative recrystallization or column chromatography .

Q. How can researchers analytically confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural validation requires a combination of:

  • ¹H/¹³C NMR : To verify acetyl group integration and carbon backbone consistency.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical values).
  • FT-IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) and nucleobase-specific absorptions.
  • Reverse-phase HPLC : Using C18 columns with acetonitrile/water gradients to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the role of this compound in tRNA modification and its impact on translational fidelity?

  • Methodological Answer : To study its biological role:

  • In vitro tRNA Reconstitution : Incorporate this compound into tRNA transcripts via enzymatic ligation and compare translational accuracy (e.g., misincorporation rates) using ribosome profiling .
  • Knockout/Rescue Models : Use CRISPR-Cas9 to delete wyosine biosynthesis genes in model organisms (e.g., yeast), then reintroduce synthetic this compound to assess phenotypic restoration.
  • Comparative Metabolomics : Track downstream metabolites (e.g., ATP, GTP levels) via LC-MS to link modification efficiency to cellular energy dynamics .

Q. How should researchers address contradictory findings regarding the stability of this compound under varying physiological conditions?

  • Methodological Answer : Contradictions often arise from differing buffer systems or temperature controls. A robust protocol includes:

  • Triangulation : Replicate experiments in phosphate-buffered saline (PBS, pH 7.4) and Tris-HCl (pH 8.0) at 37°C, measuring degradation via UV-Vis spectroscopy (λ = 260 nm).
  • Accelerated Stability Testing : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (enzymatic/non-enzymatic) stressors, comparing half-lives across conditions.
  • Data Normalization : Use internal standards (e.g., deuterated analogs) to control for matrix effects in biological samples .

Q. How can computational modeling be integrated with experimental data to predict the biochemical interactions of this compound?

  • Methodological Answer : Combine:

  • Molecular Dynamics (MD) Simulations : Model this compound’s binding affinity to tRNA-modifying enzymes (e.g., TYW1) using force fields like AMBER.
  • Docking Studies : Predict interaction hotspots with software such as AutoDock Vina, validated by mutagenesis assays (e.g., alanine scanning).
  • Machine Learning : Train models on existing tRNA modification datasets to predict unknown functional impacts, cross-referencing with experimental RNA-seq data .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill or Log-Logistic models (IC₅₀/EC₅₀ calculations) using tools like GraphPad Prism.
  • ANOVA with Post-hoc Tests : Compare treatment groups (e.g., control vs. This compound-exposed cells) for apoptotic markers (e.g., caspase-3 activation).
  • Meta-Analysis : Aggregate conflicting datasets via random-effects models in R or Python, adjusting for heterogeneity (I² statistic) .

Q. How can researchers differentiate artifact signals from true biological effects in this compound studies?

  • Methodological Answer :

  • Blinded Experiments : Assign sample preparation and analysis to separate teams to reduce bias.
  • Negative Controls : Include unmodified tRNA or solvent-only groups in assays.
  • Orthogonal Validation : Confirm RNA modification levels via both Northern blotting and next-generation sequencing (NGS) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound synthesis and application across laboratories?

  • Methodological Answer :

  • Detailed SOPs : Document reaction conditions (e.g., inert atmosphere, exact molar ratios).
  • Inter-lab Validation : Share batches with collaborating labs for independent HPLC and bioactivity testing.
  • Open Data : Deposit raw NMR/MS spectra in repositories like Zenodo for public access .

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